2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate is an organic compound that features a pyrrolidinone ring and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with p-tolylacetic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed at elevated temperatures to increase the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a prodrug or a drug delivery agent.
Industry: It is used in the production of polymers and other materials due to its reactive ester group.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The pyrrolidinone ring may also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acetate: Lacks the tolyl group, making it less hydrophobic and potentially less bioactive.
2,5-Dioxopyrrolidin-1-yl 2-(m-tolyl)acetate: Similar structure but with a different position of the tolyl group, which can affect its reactivity and biological activity.
2,5-Dioxopyrrolidin-1-yl 2-(o-tolyl)acetate: Another positional isomer with distinct properties.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature may also influence its reactivity in chemical synthesis, making it a valuable intermediate in organic chemistry.
By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9-2-4-10(5-3-9)8-13(17)18-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVKASKZDJNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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